molecular formula C9H16F3NO3 B13633386 1-Amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid

1-Amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid

Cat. No.: B13633386
M. Wt: 243.22 g/mol
InChI Key: FJKZJUSRAOLKKB-UHFFFAOYSA-N
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Description

1-amino-1-cyclopropyl-2-methylpropan-2-ol; trifluoroacetic acid is a compound that combines an amino alcohol with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-1-cyclopropyl-2-methylpropan-2-ol typically involves the reaction of cyclopropyl ketones with amines under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-amino-1-cyclopropyl-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

1-amino-1-cyclopropyl-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1-amino-1-cyclopropyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-methylpropan-2-ol: Similar in structure but lacks the cyclopropyl group.

    2-amino-2-methyl-1-propanol: Another amino alcohol with different structural features.

    1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride: A derivative with a hydrochloride group

Uniqueness

1-amino-1-cyclopropyl-2-methylpropan-2-ol is unique due to its cyclopropyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

1-amino-1-cyclopropyl-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO.C2HF3O2/c1-7(2,9)6(8)5-3-4-5;3-2(4,5)1(6)7/h5-6,9H,3-4,8H2,1-2H3;(H,6,7)

InChI Key

FJKZJUSRAOLKKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1CC1)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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